molecular formula C9H9N3O3 B14656180 2-(Furfurylamino)-4,6(1H,5H)-pyrimidinedione CAS No. 40262-15-5

2-(Furfurylamino)-4,6(1H,5H)-pyrimidinedione

Cat. No.: B14656180
CAS No.: 40262-15-5
M. Wt: 207.19 g/mol
InChI Key: OFBHSKICXZHKRP-UHFFFAOYSA-N
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Description

2-(Furfurylamino)-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that features a pyrimidinedione core with a furfurylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furfurylamino)-4,6(1H,5H)-pyrimidinedione typically involves the reaction of furfurylamine with a suitable pyrimidinedione precursor. One common method is the condensation of furfurylamine with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated by crystallization or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Furfurylamino)-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The furfurylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furfurylamino group can yield furfural or furfuryl alcohol, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

2-(Furfurylamino)-4,6(1H,5H)-pyrimidinedione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Furfurylamino)-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The furfurylamino group can form hydrogen bonds and other interactions with the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1H,5H-pyrrolo[2,3-f]indole
  • 3H,6H-pyrrolo[3,2-e]indole
  • Pyrrolo[1,2-a]indoles

Uniqueness

2-(Furfurylamino)-4,6(1H,5H)-pyrimidinedione is unique due to its specific substitution pattern and the presence of the furfurylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, selectivity, and potential bioactivity.

Properties

CAS No.

40262-15-5

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

2-(furan-2-ylmethylimino)-1,3-diazinane-4,6-dione

InChI

InChI=1S/C9H9N3O3/c13-7-4-8(14)12-9(11-7)10-5-6-2-1-3-15-6/h1-3H,4-5H2,(H2,10,11,12,13,14)

InChI Key

OFBHSKICXZHKRP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NCC2=CC=CO2)NC1=O

Origin of Product

United States

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